N-(1-ADAMANTYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA
Overview
Description
N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA is a compound that features an adamantyl group, a phenylsulfanyl group, and a urea linkage The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA typically involves the reaction of 1-adamantylamine with 2-[(4-methylphenyl)sulfanyl]ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The phenylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target. The urea linkage can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINE
- N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}CARBAMATE
Uniqueness
N-(1-ADAMANTYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA is unique due to its combination of an adamantyl group, a phenylsulfanyl group, and a urea linkage. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. The presence of the urea linkage allows for specific interactions with biological targets, which can be advantageous in medicinal chemistry.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-14-2-4-18(5-3-14)24-7-6-21-19(23)22-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIFTSAZPPBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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